molecular formula C9H11BrN2O2 B2386951 2-(3-Bromophenoxy)propanehydrazide CAS No. 590351-23-8

2-(3-Bromophenoxy)propanehydrazide

Cat. No.: B2386951
CAS No.: 590351-23-8
M. Wt: 259.103
InChI Key: BIJXUYQEKVXPGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)propanehydrazide typically involves the reaction of 3-bromophenol with 2-bromo-1-propanol to form 2-(3-bromophenoxy)propanol. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)propanehydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3-Bromophenoxy)propanehydrazide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique bromine substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where its unique properties are advantageous .

Biological Activity

2-(3-Bromophenoxy)propanehydrazide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a bromophenoxy group attached to a hydrazide moiety. The molecular formula is C₁₃H₁₃BrN₂O, and its CAS number is 590351-23-8. The presence of the bromine atom enhances the compound's lipophilicity, potentially influencing its biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies indicate that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis in these cells, which is evidenced by increased levels of caspase-3 activity.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it demonstrates inhibitory activity against acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease.

The mechanism underlying the biological activities of this compound appears to involve multiple pathways:

  • Interaction with Biomolecules : The bromophenoxy group may facilitate interactions with cellular membranes, enhancing permeability and bioavailability.
  • Enzyme Modulation : By inhibiting key enzymes such as AChE, the compound may alter neurotransmitter levels, contributing to its neuroprotective effects.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Studies : A comprehensive screening revealed that derivatives of this compound could serve as lead compounds for developing new antibiotics .
  • Anticancer Research : In vivo models have shown promising results where administration of the compound led to tumor regression in xenograft models .
  • Neuroprotective Studies : Research indicates potential benefits in neurodegenerative models, suggesting that the compound may help mitigate cognitive decline .

Properties

IUPAC Name

2-(3-bromophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-4-2-3-7(10)5-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJXUYQEKVXPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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